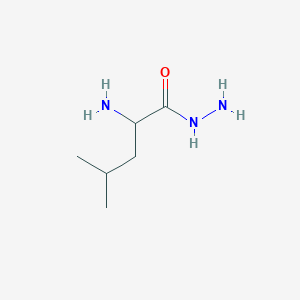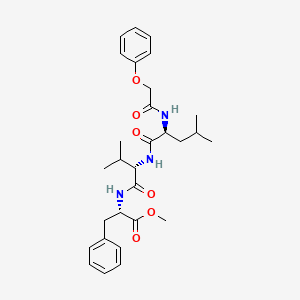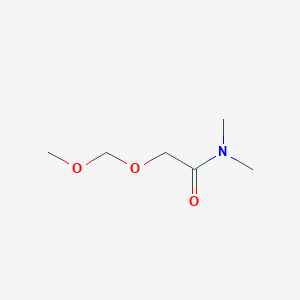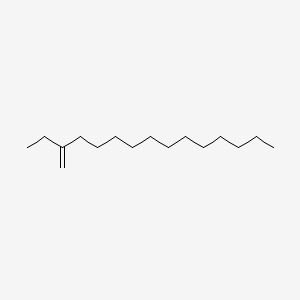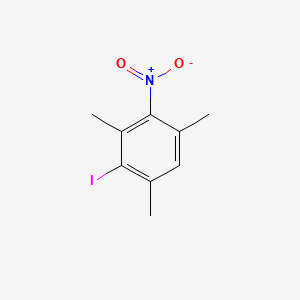
2-Iodo-1,3,5-trimethyl-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is an organic compound with the molecular formula C9H10INO2. It is a derivative of benzene, where the benzene ring is substituted with iodine, three methyl groups, and a nitro group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene typically involves a multi-step process:
Nitration: The starting material, 1,3,5-trimethylbenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as iodic acid, to introduce the iodine atom at the ortho position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,3,5-trimethyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 2-Amino-1,3,5-trimethyl-4-nitrobenzene.
Oxidation: 2-Iodo-1,3,5-trimethyl-4-carboxybenzene.
Scientific Research Applications
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.
Material Science: As a precursor for the synthesis of advanced materials with specific properties.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Iodo-1,3,5-trimethyl-4-nitrobenzene depends on the specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1,3,5-trimethylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Iodo-4-nitrotoluene: Has only one methyl group, resulting in different steric and electronic properties.
1-Iodo-3,5-dimethyl-4-nitrobenzene: Similar structure but with one less methyl group, affecting its reactivity and applications.
Uniqueness
2-Iodo-1,3,5-trimethyl-4-nitrobenzene is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. The combination of iodine and nitro groups also provides a versatile platform for various chemical transformations and applications in research.
Properties
Molecular Formula |
C9H10INO2 |
|---|---|
Molecular Weight |
291.09 g/mol |
IUPAC Name |
2-iodo-1,3,5-trimethyl-4-nitrobenzene |
InChI |
InChI=1S/C9H10INO2/c1-5-4-6(2)9(11(12)13)7(3)8(5)10/h4H,1-3H3 |
InChI Key |
WVNAMCMHOHMVJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1[N+](=O)[O-])C)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



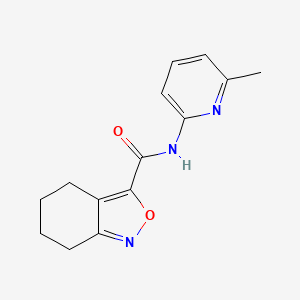
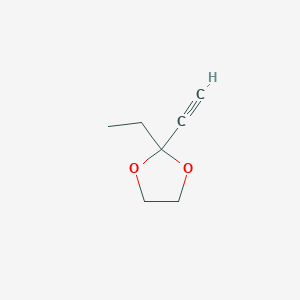
![3,5-Dichloro-2-[(4-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13796537.png)
![Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]-](/img/structure/B13796543.png)
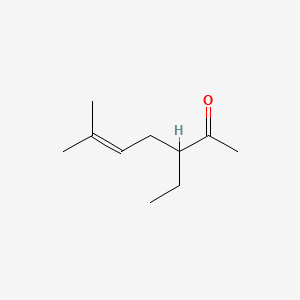
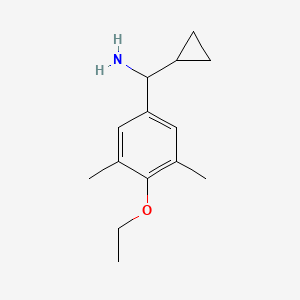
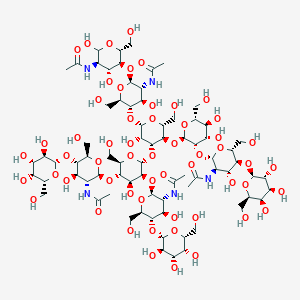

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)
